2,5-Dimethyl-1,4-ditetradecylpiperazine
Description
2,5-Dimethyl-1,4-ditetradecylpiperazine is a disubstituted piperazine derivative featuring two methyl groups at the 2 and 5 positions and two tetradecyl (C14 alkyl) chains at the 1 and 4 positions. This compound belongs to the broader class of 2,5-diketopiperazines (2,5-DKPs), which are cyclic dipeptides with diverse biological activities and structural versatility . The long alkyl chains confer unique physicochemical properties, such as enhanced lipophilicity, which may influence membrane permeability and surfactant-like behavior.
Properties
CAS No. |
103913-23-1 |
|---|---|
Molecular Formula |
C34H70N2 |
Molecular Weight |
506.9 g/mol |
IUPAC Name |
2,5-dimethyl-1,4-di(tetradecyl)piperazine |
InChI |
InChI=1S/C34H70N2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-35-31-34(4)36(32-33(35)3)30-28-26-24-22-20-18-16-14-12-10-8-6-2/h33-34H,5-32H2,1-4H3 |
InChI Key |
RRFSBGOHWXIOET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN1CC(N(CC1C)CCCCCCCCCCCCCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1,4-ditetradecylpiperazine typically involves the alkylation of piperazine with tetradecyl halides in the presence of a base. The reaction can be carried out under reflux conditions using solvents such as toluene or xylene. The methyl groups can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as:
Alkylation: Piperazine is reacted with tetradecyl halides in the presence of a base.
Methylation: Introduction of methyl groups using methylating agents.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1,4-ditetradecylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl chains.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
2,5-Dimethyl-1,4-ditetradecylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1,4-ditetradecylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with its targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituent type, chain length, and functional groups, leading to distinct chemical and biological properties. Key comparisons include:
1,4-Diacetylpiperazine-2,5-dione (CAS 3027-05-2)
- Structure : Acetyl groups at 1,4 positions; 2,5-diketopiperazine core.
- Molecular Weight : 198.18 g/mol (C8H10N2O4) .
- Properties : Higher polarity due to acetyl groups; used as a precursor in DKP synthesis via nucleophilic substitution or condensation reactions .
- Biological Relevance : Acetylated DKPs are intermediates in drug discovery but lack the lipophilicity of long alkyl chains .
2,5-Dimethylpiperazine (CAS 106-55-8)
- Molecular Weight : 114.19 g/mol (C6H14N2) .
- Properties: Smaller, non-cyclic structure with basic amine groups; used in coordination chemistry and as a ligand in metal complexes .
3,6-Dimethyl-1,4-dioxane-2,5-dione
- Structure : Methyl groups at 3,6 positions; dioxane-dione core.
- Applications: Monomer for biodegradable polymers (e.g., polyesters) . Contrastingly, 2,5-Dimethyl-1,4-ditetradecylpiperazine’s long alkyl chains may limit polymerizability but enhance surfactant properties.
Physicochemical Properties
*Estimated based on molecular formula (C34H68N2).
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